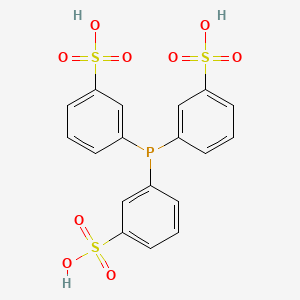

Tris(3-sulfophenyl)phosphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(3-sulfophenyl)phosphine is a useful research compound. Its molecular formula is C18H15O9PS3 and its molecular weight is 502.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Hydroformylation

TPPTS is prominently used as a ligand in hydroformylation reactions, where it facilitates the conversion of alkenes into aldehydes through the addition of carbon monoxide and hydrogen. The use of TPPTS allows for the formation of water-soluble rhodium complexes, which can be easily separated from reaction mixtures. This two-phase system enhances the efficiency of the process and minimizes catalyst loss.

- Case Study : The Ruhrchemie/Rhône-Poulenc process employs TPPTS-rhodium complexes for the hydroformylation of propene. This method has been industrialized due to its effectiveness and ease of catalyst recovery .

1.2 Hydrogen Production from Formic Acid

TPPTS has been utilized in catalytic systems for hydrogen production from formic acid. Research indicates that TPPTS-containing systems can produce hydrogen gas efficiently while minimizing carbon monoxide byproducts.

- Case Study : A study demonstrated that using TPPTS alongside ruthenium catalysts resulted in high conversion rates of formic acid to hydrogen, showcasing its potential for clean energy applications .

Synthesis and Characterization

TPPTS is synthesized through the sulfonation of triphenylphosphine using oleum, which results in a trisulfonated product that retains the phosphine's reactivity while enhancing its solubility in aqueous environments. The reaction conditions are crucial for achieving high yields and purity of TPPTS.

- Chemical Data :

Environmental Applications

Due to its water solubility, TPPTS is also explored in environmental chemistry for applications such as pollutant degradation and remediation processes. Its ability to form stable complexes with various metals makes it an attractive candidate for removing heavy metals from wastewater.

- Research Findings : Studies have shown that TPPTS can effectively chelate heavy metals, facilitating their removal from contaminated water sources .

Biological Applications

Recent research has begun to investigate the biological activity of TPPTS and its derivatives. Its properties as a Lewis base suggest potential uses in medicinal chemistry, particularly in drug delivery systems where solubility and biocompatibility are critical.

- Potential Studies : Ongoing studies are examining the interactions between TPPTS and biological molecules, aiming to elucidate its role in enhancing drug solubility and bioavailability .

Summary Table of Applications

Análisis De Reacciones Químicas

Coordination with Transition Metals

TPPTS forms stable complexes with Rh, Pd, and Ru, enhancing water solubility for homogeneous catalysis:

The sulfonate groups increase electron-withdrawing effects, strengthening metal-phosphine bonds compared to TPP .

Catalytic Hydroformylation

TPPTS-Rh complexes are industrially employed in the Ruhrchemie/Rhône-Poulenc process:

| Condition | Value | Impact on Reaction |

|---|---|---|

| Temperature | 100–120°C | Higher rates without ligand degradation |

| Pressure | 50–60 bar (CO/H₂) | Maintains catalyst stability |

| pH | 5–7 | Prevents phosphine oxide formation |

This system achieves turnover numbers (TON) >10,000 and operates in aqueous/organic biphasic media .

Oxidation and Stability

TPPTS undergoes slow oxidation in solution:

TPPTS+O2→TPPTS-oxide[5][6]

Factors influencing oxidation:

Propiedades

Número CAS |

91171-35-6 |

|---|---|

Fórmula molecular |

C18H15O9PS3 |

Peso molecular |

502.5 g/mol |

Nombre IUPAC |

3-bis(3-sulfophenyl)phosphanylbenzenesulfonic acid |

InChI |

InChI=1S/C18H15O9PS3/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |

Clave InChI |

ZBMZOFSLQIPSPW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.